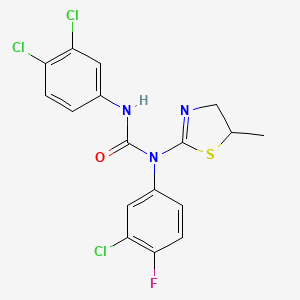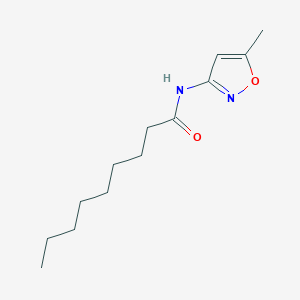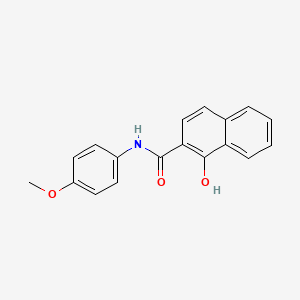![molecular formula C31H27ClN2O3 B12464806 7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B12464806.png)
7'-[(2-Chlorophenyl)amino]-3'-(diethylamino)-6'-methylspiro[2-benzofuran-1,9'-xanthen]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one is a complex organic compound known for its unique chemical structure and properties This compound is part of the spirobenzofuran-xanthene family, which is characterized by a spiro linkage between a benzofuran and a xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Moiety: This step involves the cyclization of a suitable precursor to form the benzofuran ring.
Introduction of the Xanthene Moiety: The xanthene ring is introduced through a series of condensation reactions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the benzofuran and xanthene intermediates under specific conditions.
Functional Group Modifications: The chlorophenyl and diethylamino groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: The chlorophenyl and diethylamino groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Scientific Research Applications
7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one involves its interaction with specific molecular targets. The chlorophenyl and diethylamino groups play a crucial role in binding to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 3’-[(2-Chlorophenyl)amino]-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one
- 7’-[(2-Bromophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one
- 7’-[(2-Chlorophenyl)amino]-3’-(dimethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one
Uniqueness
The uniqueness of 7’-[(2-Chlorophenyl)amino]-3’-(diethylamino)-6’-methylspiro[2-benzofuran-1,9’-xanthen]-3-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chlorophenyl and diethylamino groups makes it particularly versatile in various chemical reactions and research applications.
Properties
Molecular Formula |
C31H27ClN2O3 |
|---|---|
Molecular Weight |
511.0 g/mol |
IUPAC Name |
2'-(2-chloroanilino)-6'-(diethylamino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C31H27ClN2O3/c1-4-34(5-2)20-14-15-23-29(17-20)36-28-16-19(3)27(33-26-13-9-8-12-25(26)32)18-24(28)31(23)22-11-7-6-10-21(22)30(35)37-31/h6-18,33H,4-5H2,1-3H3 |
InChI Key |
NANFBZCVVHXUFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=C(C(=C5)NC6=CC=CC=C6Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-(methanediyldicyclohexane-4,1-diyl)bisbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B12464740.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)glycinamide](/img/structure/B12464742.png)
![Disodium dihydrate hydrogen {[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy(hydroxy)phosphoryl phosphonato}oxyphosphonate](/img/structure/B12464747.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12464748.png)



![4-fluoro-N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B12464780.png)
![2-[(E)-(1,2-dihydroacenaphthylen-5-ylimino)methyl]-6-nitrophenol](/img/structure/B12464786.png)


![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N'-[3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B12464814.png)

![2,3,3a,4,5,7,12b,12c-Octahydro-1H-[1,3]dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridine-1,2-diol](/img/structure/B12464822.png)
